REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[O:13]=[C:14]1[NH:18][C:17](=[O:19])[CH:16]([C:20]2[CH:21]=[CH:22][C:23]([O:29][CH3:30])=[C:24]([CH:28]=2)[C:25](O)=[O:26])[S:15]1.P(C#N)(OCC)(OCC)=O.C(N(CC)CC)C>CN(C=O)C.O>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH:8][C:25](=[O:26])[C:24]2[CH:28]=[C:20]([CH:16]3[S:15][C:14](=[O:13])[NH:18][C:17]3=[O:19])[CH:21]=[CH:22][C:23]=2[O:29][CH3:30])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
71.9 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(CN)C=C1)(F)F
|
Name
|
|
Quantity
|
98.7 g
|
Type
|
reactant
|
Smiles
|
O=C1SC(C(N1)=O)C=1C=CC(=C(C(=O)O)C1)OC
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Name
|
|
Quantity
|
94.7 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)C#N
|
Name
|
|
Quantity
|
63 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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under cooling with ice
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Type
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STIRRING
|
Details
|
the mixture was stirred for 15 minutes as it
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
Thereafter, it was stirred for 7 hours at room temperature
|
Duration
|
7 h
|
Type
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EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
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Details
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after washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
This was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved into ethanol
|
Type
|
ADDITION
|
Details
|
After treating with activated charcoal
|
Type
|
FILTRATION
|
Details
|
this was filtered through celite and water
|
Type
|
ADDITION
|
Details
|
was added to the filtrate
|
Type
|
FILTRATION
|
Details
|
The crystals deposited were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(CNC(C2=C(C=CC(=C2)C2C(NC(S2)=O)=O)OC)=O)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.6 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |